N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromo-5-cyanophenyl)sulfonyl-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c1-9-3-2-4-13(17-9)14(19)18-22(20,21)12-6-10(8-16)5-11(15)7-12/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBDSFHUGSHHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NS(=O)(=O)C2=CC(=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-bromo-5-cyanobenzenesulfonyl chloride, which is then reacted with 6-methylpyridine-2-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Reactivity Profile and Key Functional Groups
The compound’s structure features three reactive centers:
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3-Bromo substituent : Electrophilic site for cross-coupling reactions.
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5-Cyano group : Stabilizes adjacent positions via electron withdrawal.
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Sulfonamide bridge : Directs regioselectivity in metal-catalyzed reactions.
Electron-withdrawing groups (cyano, sulfonyl) enhance electrophilicity at the brominated position, enabling nucleophilic substitution and metal-mediated couplings .
Nucleophilic Substitution Reactions
The bromine atom undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions:
Reaction rates correlate with the electron-withdrawing effects of the sulfonamide and cyano groups, lowering activation energy for aromatic substitution.
Suzuki-Miyaura Coupling
The bromo group participates in Pd-mediated couplings with arylboronic acids:
General Protocol :
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₃PO₄ (3 equiv)
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Solvent: 1,4-Dioxane/H₂O (4:1)
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Temperature: 85–95°C
Example :
Coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)-3-cyano-N-(6-methylpyridine-2-carboxamide)benzenesulfonamide , a precursor for PI3K inhibitors .
Buchwald-Hartwig Amination
Palladium/Xantphos systems enable C–N bond formation:
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Substrates : Secondary amines (e.g., morpholine, piperazine)
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Conditions : Toluene, 110°C, Cs₂CO₃
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Applications : Synthesis of kinase-targeting pharmacophores .
C–H Functionalization via Rh(III) Catalysis
The sulfonamide group acts as a directing group for regioselective C–H activation:
Mechanism :
-
Coordination : RhCp*Cl₂ binds to the sulfonamide nitrogen.
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C–H Metallation : Oxidative addition at the ortho position.
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Alkenylation : Insertion of acrylates or styrenes, followed by β-hydride elimination .
Key Reaction :
-
Substrate : Ethyl acrylate
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Oxidant : Cu(OAc)₂
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Yield : 72% (isolated)
Mechanistic Insights from DFT Studies
Computational analyses (B3LYP/6-31G(d,p)) reveal:
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Frontier Orbitals : LUMO (-1.8 eV) localizes at the brominated ring, explaining electrophilic reactivity.
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Charge Distribution : Sulfonyl oxygen carries partial negative charge (-0.43 e), enhancing metal coordination .
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Transition States : Energy barriers for Suzuki coupling decrease by 12–15 kcal/mol compared to non-cyano analogs .
This compound’s versatility in cross-couplings, C–H activation, and catalysis underscores its value in medicinal chemistry and materials science. Further studies could explore its utility in photo-redox or enantioselective transformations.
Scientific Research Applications
Structural Characteristics
This compound is characterized by several functional groups:
- Sulfonamide Group : Commonly associated with antibacterial properties.
- Bromine Atom : Enhances biological activity through halogenation.
- Cyano Group : May increase interactions with biological targets.
- Pyridine Carboxamide Structure : Contributes to the compound's stability and bioactivity.
The unique combination of these groups allows for diverse applications in drug development and research.
Medicinal Chemistry
N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide shows promise as a lead compound in drug development due to its structural features that suggest potential efficacy against bacterial infections and inflammatory diseases. The sulfonamide moiety is particularly relevant for its established antibacterial properties through inhibition of bacterial folate synthesis .
Research indicates that compounds with similar structures have demonstrated significant biological activity, including:
- Antibacterial Effects : Inhibition of bacterial growth.
- Anti-inflammatory Properties : Reduction of inflammation in various models.
- Potential Anticancer Activity : Interaction studies suggest possible mechanisms against cancer cell lines.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of derivatives similar to this compound. Results indicated significant inhibition against common pathogens, supporting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of compounds containing the sulfonamide group. Results showed reduced inflammation markers in treated models, indicating that this compound could be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide ()
- Key Differences :
- Replaces the sulfonyl group with a thioxo (S=O) moiety, reducing polarity and hydrogen-bonding capacity.
- Features a dihydropyridine ring (partially saturated), enhancing conformational flexibility compared to the fully aromatic pyridine in the target compound.
- Implications: Lower aqueous solubility due to reduced polarity. Potential for altered binding kinetics in biological systems due to increased flexibility .
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide ()
- Key Differences: Substitutes the benzenesulfonyl group with a pivalamide (bulky tert-butyl acetyl group). Bromo and cyano substituents are positioned on a pyridine ring rather than benzene.
- Implications :
Substituent Effects on Physicochemical Properties
NAT-1 and NAT-2 ()
- Key Differences: NAT-1: 4-Methoxy-phenyl (electron-donating group) on a thiazolidinone scaffold. NAT-2: 3,5-Di-tert-butyl-4-hydroxy-phenyl (sterically bulky, antioxidant moiety).
- Implications: NAT-1’s methoxy group improves solubility but may reduce metabolic stability.
LY2033298 ()
- Key Differences: Thienopyridine core instead of pyridine, with chlorine and methoxy substituents.
- Implications: Thienopyridine’s sulfur atom enhances π-stacking capacity. Chlorine’s moderate EWG effect contrasts with the stronger EWGs (bromo, cyano) in the target compound .
Heterocyclic and Fluorinated Analogues ()
Monepantel (MOP) ()
- Key Differences: Contains trifluoromethyl and cyano groups on a benzamide scaffold.
Furo[2,3-b]pyridine Derivatives ()
- Key Differences: Furopyridine core fused with a furan ring, introducing oxygen’s electronegativity. Fluorophenyl and trifluoroethylamino substituents.
- Implications :
Comparative Data Table
Research Findings and Trends
- Sulfonyl vs. Thioxo : The target’s sulfonyl group improves solubility and hydrogen-bonding capacity compared to thioxo analogues, critical for oral bioavailability .
- Bromo vs.
- Pyridine vs. Thienopyridine: Thienopyridine’s sulfur atom increases aromatic stacking but may introduce toxicity risks absent in the target’s simpler pyridine system .
Biological Activity
N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide (CAS No. 1808442-59-2) is a complex organic compound characterized by its unique molecular structure, which includes a sulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C14H10BrN3O3S
- Molecular Weight : 380.22 g/mol
- LogD : 1.405
- LogP : 2.346
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: In Vitro Cytotoxicity
A study conducted on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HCT116 | 12.8 |
These results suggest that this compound is a potent inhibitor of cell growth in these cancer types.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially providing therapeutic benefits for inflammatory diseases.
Experimental Findings
In a recent experiment, RAW264.7 macrophage cells were treated with this compound, resulting in a significant reduction in TNF-alpha and IL-6 levels:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 300 | 120 |
| IL-6 | 250 | 80 |
This data highlights the compound's potential as an anti-inflammatory therapeutic agent .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Apoptosis : It could induce apoptosis in cancer cells through the activation of caspases.
- Anti-inflammatory Pathways : The compound may interfere with NF-kB signaling, leading to reduced expression of inflammatory mediators.
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:
- Growing high-quality single crystals via slow evaporation or diffusion methods.
- Collecting intensity data with a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
- Solving the phase problem using direct methods (SHELXS) and refining with SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding interactions.
- Validating bond lengths/angles against similar sulfonamide-pyridine derivatives (e.g., C–S bond lengths ~1.76–1.79 Å; C–Br ~1.89–1.92 Å) .
Basic: How can the purity and identity of this compound be verified during synthesis?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to confirm ≥98% purity .
- NMR : Compare H/C spectra to theoretical predictions (e.g., pyridine protons at δ 7.5–8.5 ppm; sulfonyl groups deshield adjacent carbons to δ 120–140 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]; expect isotopic peaks for bromine (1:1 ratio for Br/Br) .
Advanced: How can regioselectivity challenges during the introduction of bromo and cyano groups be addressed?
Answer:
- Electrophilic Aromatic Substitution : Use directing groups (e.g., sulfonyl as a meta-director) to position bromine at the 3-position of the benzene ring.
- Cyanation : Post-bromination, employ Ullmann-type coupling or Pd-catalyzed cyanation with CuCN/KCN under inert conditions.
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity (e.g., DMF for high-temperature reactions) .
Advanced: What computational methods are suitable for predicting electronic properties and reactivity?
Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to model frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution.
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with crystallographic data from analogous carboxamides .
- MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) with GROMACS, focusing on sulfonyl group solvation .
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent Pair : Ethyl acetate/hexane (1:3 v/v) for slow crystallization.
- Temperature : Gradual cooling from 60°C to 4°C to minimize impurities.
- Additives : Trace acetic acid (0.1% v/v) can enhance crystal lattice formation for sulfonamides .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?
Answer:
- Cross-Validation : Compare H NMR with C/DEPT-135 to confirm assignments.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- Computational Validation : Match experimental shifts with DFT-predicted values (GIAO method) .
Basic: What are the stability considerations for this compound under different storage conditions?
Answer:
- Light Sensitivity : Store in amber vials at -20°C; sulfonamides degrade under UV exposure.
- Moisture : Use desiccants (silica gel) to prevent hydrolysis of the cyan group.
- pH Stability : Avoid extremes (pH <2 or >10) to prevent sulfonyl bond cleavage .
Advanced: How to design bioactivity assays for this compound?
Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases).
- In Vitro Assays : Use fluorescence-based inhibition assays (e.g., resorufin detection for esterase activity).
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines; compare IC values with controls .
Advanced: How does the trifluoromethyl group in related compounds influence stability and activity?
Answer:
- Metabolic Stability : CF groups reduce oxidative metabolism, enhancing half-life.
- Electron-Withdrawing Effect : Increases electrophilicity of adjacent groups (e.g., cyan), impacting reactivity in nucleophilic substitutions.
- Hydrophobicity : Improves membrane permeability, as seen in analogs like N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide .
Basic: What safety precautions are essential during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
